Product packaging for Cyclopropylidenecyclohexane(Cat. No.:CAS No. 14114-06-8)

Cyclopropylidenecyclohexane

Cat. No.: B14713786
CAS No.: 14114-06-8
M. Wt: 122.21 g/mol
InChI Key: QBTNAILBCOWYOZ-UHFFFAOYSA-N
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Description

Cyclopropylidenecyclohexane (C9H14) is a chemical compound of interest in advanced synthetic organic chemistry, particularly for the development of new photochemical and cycloaddition reactions . Its structure, featuring a cyclopropylidene group bonded to a cyclohexane ring, incorporates significant ring strain due to the bond angles within the cyclopropyl moiety . This strain energy can be harnessed to drive interesting rearrangements and ring-opening reactions, making it a valuable building block for synthesizing complex molecular architectures. The primary research value of this compound lies in its role as a bicycloalkylidene. It has been demonstrated to undergo photoinduced reactions with substrates such as isatin and isoquinolinetrione . These reactions can proceed via multiple pathways, including [2+2] photocycloadditions to form spirooxetanes, as well as other mechanisms yielding [4+2+2] cycloadducts and various ring-rearranged products . The outcome of these reactions is influenced by reaction conditions, including the presence of oxygen, offering a platform for exploring chemo- and regioselectivity. Researchers can utilize this strained alkene as a precursor for generating complex carbocyclic systems and for studying reaction mechanisms that proceed through 1,4- and 1,6-biradical intermediates . The cyclopropyl group is also known to act as a good donor in hyperconjugation, which can stabilize adjacent carbocation centers, adding another dimension to its reactivity profile . This compound is provided For Research Use Only. It is intended for use in laboratory-scale chemical synthesis and reaction mechanism studies by qualified researchers. It is not for diagnostic, therapeutic, or personal use. Handle with care in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B14713786 Cyclopropylidenecyclohexane CAS No. 14114-06-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14114-06-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

cyclopropylidenecyclohexane

InChI

InChI=1S/C9H14/c1-2-4-8(5-3-1)9-6-7-9/h1-7H2

InChI Key

QBTNAILBCOWYOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2CC2)CC1

Origin of Product

United States

Synthetic Methodologies for Cyclopropylidenecyclohexane and Analogues

Direct Synthesis Approaches to Cyclopropylidenecyclohexane

Direct synthetic routes to this compound focus on the formation of the target molecule in a single or a few straightforward steps from readily available starting materials.

Photochemical methods offer a powerful tool for the construction of strained ring systems. While specific literature on the photoreaction-initiated synthesis of this compound is not extensively detailed, analogous transformations provide a basis for potential synthetic routes. The general approach would likely involve the photochemical activation of a suitable precursor that can undergo intramolecular cyclization or rearrangement to form the desired cyclopropylidene structure.

Low-valent titanium (LVT) reagents are highly effective in promoting a variety of coupling and cyclization reactions. researchgate.netrsc.org These reagents, often generated in situ, can mediate the reductive cyclization of appropriate dicarbonyl or related compounds to form cyclic structures. The synthesis of cycloproparenes through the aromatization of 7-oxanorbornenes with low-valent titanium has been reported, showcasing the utility of LVT in forming cyclopropane (B1198618) rings. researchgate.net

The general mechanism for LVT-mediated reactions involves the reduction of a titanium(IV) precursor to a more reactive low-valent species, which can then coordinate to functional groups and facilitate bond formation.

Table 1: Representative Low-Valent Titanium Reagents and Their Precursors

Low-Valent Titanium ReagentPrecursor(s)Typical Reducing Agent
Ti(0)TiCl₃Li, K, Mg
Ti(II)TiCl₄Zn, Mg
McMurry ReagentTiCl₃ or TiCl₄LiAlH₄, Zn(Cu)

The synthesis of strained molecules like this compound can be challenging, and not all attempted routes are successful. While specific failed attempts for this exact molecule are not widely published, challenges in similar syntheses often arise from competing side reactions, such as ring-opening of the strained cyclopropane ring, or the inability to achieve the desired regioselectivity.

Mechanistic insights from both successful and unsuccessful attempts are crucial for the development of more efficient synthetic strategies. For instance, understanding the stability of intermediates and the transition states involved in the cyclization process can guide the choice of reagents and reaction conditions.

Synthesis of Precursors and Related Cyclopropylidene Systems

An alternative to the direct synthesis of this compound is the preparation of key precursors that can be subsequently converted to the target molecule. This section focuses on the synthesis of methylenecyclopropanes and related systems.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and carbopalladation represents a powerful method for the functionalization of alkenes. In the context of methylenecyclopropanes, carbopalladation involves the addition of an organopalladium species across the double bond, leading to a variety of functionalized products.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile tool for C-C bond formation. wikipedia.orgyoutube.com The reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination. nih.gov The use of the Heck reaction with methylenecyclopropanes can lead to the formation of substituted cyclopropylidene systems. organic-chemistry.orglibretexts.org

The stability of the organopalladium intermediates is a critical factor in the success of these reactions. The choice of ligands, solvent, and base can significantly influence the reaction outcome. For instance, the use of bulky phosphine (B1218219) ligands can promote the desired reductive elimination step and prevent unwanted side reactions.

Table 2: Typical Conditions for Heck Reactions

ComponentExample(s)Purpose
Palladium CatalystPd(OAc)₂, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂To facilitate the catalytic cycle
LigandPPh₃, P(o-tol)₃, BINAPTo stabilize the palladium center and influence selectivity
BaseEt₃N, K₂CO₃, NaOAcTo neutralize the HX generated in the reaction
SolventDMF, CH₃CN, TolueneTo dissolve reactants and influence reaction rate

The intramolecular Heck reaction is particularly useful for the synthesis of cyclic compounds, often providing higher yields and better stereoselectivity compared to its intermolecular counterpart. libretexts.org

Carbopalladation Strategies for Methylenecyclopropanes

Multi-Component Domino Heck-Diels-Alder Approaches

A highly efficient, one-pot, three-component reaction provides a powerful method for synthesizing spiro[2.5]octene derivatives, which are structural analogues of this compound. This domino reaction combines a Heck coupling with a subsequent Diels-Alder cycloaddition. In a typical sequence, an aryl halide, such as iodobenzene (B50100), first undergoes a Heck reaction with bicyclopropylidene. The resulting intermediate, a vinylidenecyclopropane, rearranges to a cross-conjugated triene. This triene then acts as a diene in a Diels-Alder reaction with a dienophile, such as an alkyl acrylate, to furnish the final spiro[2.5]octene product. masterorganicchemistry.com

This methodology is notable for its high efficiency and atom economy, allowing for the formation of multiple carbon-carbon bonds in a single operation. For instance, the reaction of iodobenzene with bicyclopropylidene and an appropriate dienophile can yield the desired product in virtually quantitative yield, even on a gram scale with low catalyst loading (1 mol%). masterorganicchemistry.com The versatility of this approach has been demonstrated by extending it to more complex multi-component reactions. Using polyiodinated benzenes, multiple Heck-Diels-Alder sequences can be performed on a single aromatic core. For example, 1,2,4,5-tetraiodobenzene (B1293384) can react with bicyclopropylidene and a dienophile to yield a product where four new spirocyclic ring systems are appended to the central benzene (B151609) ring, forming twelve new carbon-carbon bonds in one synthetic step. masterorganicchemistry.com

The table below summarizes the yields for the domino Heck-Diels-Alder reaction with various polyiodobenzenes. masterorganicchemistry.com

Heck-Diels-Alder Reaction Yields

Aryl IodideNumber of Heck-Diels-Alder ReactionsIsolated Yield (%)
1,4-Diiodobenzene2up to 87%
1,3,5-Triiodobenzene3up to 72%
1,2,4,5-Tetraiodobenzene447%

Deprotonation-Electrophilic Trapping for Substituted Cyclopropylidenes

The synthesis of substituted cyclopropylidene structures can be achieved through the deprotonation of a suitable precursor followed by trapping with an electrophile. This fundamental strategy relies on the removal of a proton (H+) by a base to generate a negatively charged intermediate, or conjugate base, which is more electron-rich and nucleophilic than the starting molecule. wikipedia.orgassaygenie.com The choice of base is critical and depends on the acidity of the proton to be removed; strong bases like sodium hydride, potassium hydride, or lithium diisopropylamide (LDA) are often employed for deprotonating less acidic carbon centers. assaygenie.comresearchgate.net

Once the nucleophilic anion is formed, it can react with a wide range of electrophiles to introduce new functional groups. The driving force for this step is the reaction between the electron-rich anion and an electron-poor electrophile. For instance, in the synthesis of a substituted researchgate.netcycloparaphenylene, a deprotonation using sodium hydride followed by the addition of an electrophile was a key step. researchgate.net This general principle can be applied to cyclopropane derivatives. By selecting a cyclopropane precursor with an appropriately positioned acidic proton, a strong base can generate a cyclopropyl (B3062369) anion. This anion can then be trapped by an electrophile, leading to the formation of a substituted cyclopropane ring, a core component of this compound analogues.

Radical Cyclization Approaches to Methylenecyclopropane (B1220202) Derivatives

Radical cyclization reactions offer a powerful method for constructing ring systems, including those found in methylenecyclopropane derivatives. These reactions typically involve the generation of a radical species that subsequently adds to an unsaturated bond (an alkene or alkyne) within the same molecule to form a new ring. researchgate.net The process is initiated by a single-electron transfer to a suitable precursor, often a halide or sulfone. researchgate.net

Samarium(II) Iodide-Mediated Processes

Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a potent single-electron reducing agent widely used in organic synthesis to initiate radical reactions. utdallas.edu It is particularly effective for promoting reductive couplings and cyclizations. utdallas.edu The mechanism for a SmI2-mediated radical cyclization typically begins with the reduction of a halide (e.g., an alkyl iodide) to generate a radical intermediate. researchgate.net This radical can then undergo an intramolecular addition to a tethered alkene or alkyne. researchgate.net While this method is most commonly used for constructing five-membered rings, it can be adapted for the synthesis of smaller ring systems under specific conditions. researchgate.net

SmI2 also mediates carbonyl-alkene coupling reactions, where a ketyl radical, formed by the reduction of a ketone or aldehyde, attacks an alkene. researchgate.net This ketyl-olefin coupling is a cornerstone of many complex molecule syntheses. researchgate.net The reaction conditions for SmI2 reductions are generally mild, and the reagent exhibits significant chemoselectivity, allowing for the reduction of one functional group, such as a sulfone, in the presence of others like esters or ketones. The reactivity of SmI2 can be enhanced by the use of additives like NiI2. researchgate.net

Cyclopropanation of Alkenes

Cyclopropanation of alkenes is a fundamental process for generating cyclopropane rings, the core structure of this compound. This class of reactions involves the addition of a one-carbon unit to a double bond.

Carbene-Mediated Cyclopropanation

Carbenes, which are neutral species containing a divalent carbon atom with six valence electrons, are highly reactive intermediates used for cyclopropanation. Free carbenes can be generated from precursors like diazomethane (B1218177) (CH2N2) through photolysis. The resulting methylene (B1212753) carbene (CH2) can then react with an alkene in a concerted, stereospecific manner. This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product; a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene gives the trans product. Dihalocarbenes, such as dichlorocarbene (B158193) (CCl2), can also be generated (e.g., from chloroform (B151607) and a strong base) and added to alkenes to form geminal dihalocyclopropanes.

Despite their utility, the high reactivity of free carbenes can make them difficult to control. To address this, metal-catalyzed reactions using diazo compounds have been developed. Catalysts based on rhodium, copper, and other transition metals can mediate carbene transfer reactions that are more selective and efficient. Engineered enzymes, or "carbene transferases," have also emerged as biocatalysts capable of promoting cyclopropanation with high stereoselectivity.

Simmons-Smith Reaction and Mechanistic Considerations

The Simmons-Smith reaction is a classic and reliable method for cyclopropanating alkenes without using free carbenes or explosive diazo compounds. assaygenie.com The reaction utilizes diiodomethane (B129776) (CH2I2) and a zinc-copper couple (Zn(Cu)). wikipedia.org These reagents form an organozinc carbenoid species, specifically iodomethylzinc iodide (ICH2ZnI), which is the active cyclopropanating agent. wikipedia.org

The mechanism is stereospecific and involves the simultaneous delivery of the methylene group to both carbons of the alkene double bond. wikipedia.org It is thought to proceed through a concerted transition state, often depicted as a "butterfly" mechanism, where the zinc coordinates to the alkene, facilitating the transfer of the CH2 group. This concerted process ensures that the original stereochemistry of the alkene is retained in the final cyclopropane product. wikipedia.org For example, the reaction of cyclohexene (B86901) with the Simmons-Smith reagent yields bicyclo[4.1.0]heptane (norcarane). wikipedia.org

Modifications to the original procedure exist, such as the Furukawa modification, which uses diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, often leading to increased reactivity. assaygenie.com Cobalt-catalyzed versions of the Simmons-Smith reaction have also been developed to control regioselectivity in the cyclopropanation of polyenes.

Dihalocyclopropanation via Carbanion Intermediatesacs.org

A foundational strategy for the synthesis of cyclopropylidene alkanes involves the creation and subsequent modification of a gem-dihalocyclopropane intermediate. This process typically begins with the addition of a dihalocarbene, such as dichlorocarbene (:CCl₂) or dibromocarbene (:CBr₂), to an appropriate alkene. For the synthesis of this compound, the starting material would be methylenecyclohexane.

The dihalocarbene is often generated in situ from a haloform (e.g., chloroform, CHCl₃, or bromoform, CHBr₃) and a strong base. The reaction proceeds via a two-step sequence:

Dihalocarbene Addition: The alkene reacts with the dihalocarbene in a [2+1] cycloaddition to form the corresponding 1,1-dihalogenated spiro[2.5]octane. This intermediate is the key precursor for the final product. The addition of dihalocarbenes to alkenes remains the most significant and widely used route to gem-dihalocyclopropanes. acs.org

Reaction with Organometallic Reagents: The gem-dihalocyclopropane is then treated with an organolithium reagent, such as methyllithium (B1224462) (CH₃Li) or butyllithium (B86547) (BuLi). scispace.com This step is crucial and is believed to proceed through a carbanionic intermediate. The reaction involves a halogen-metal exchange, where one of the halogen atoms is replaced by the lithium, forming a 1-lithio-1-halocyclopropane derivative. scispace.comwikipedia.org This species is effectively a carbanion, which can then undergo α-elimination of lithium halide. Depending on the substrate and reaction conditions, this intermediate can rearrange to form an allene (B1206475), a process known as the Doering-LaFlamme allene synthesis. wikipedia.orgwikiwand.comyoutube.com However, by carefully controlling the reaction, the formation of the desired cyclopropylidene structure can be favored. The reaction of gem-dibromocyclopropanes with alkyllithium reagents is known to produce allenes, spiropentanes, and derivatives of bicyclopropylidene. acs.org

The general mechanism can be summarized as:

Step 1: Deprotonation of a haloform by a strong base to generate a trihalomethyl anion.

Step 2: Alpha-elimination of a halide ion to give the free dihalocarbene.

Step 3: Cycloaddition of the dihalocarbene to methylenecyclohexane.

Step 4: Halogen-metal exchange with an alkyllithium reagent to form a lithiated halocyclopropane (a carbanion intermediate).

Step 5: Elimination to form the cyclopropylidene ring system.

Wittig Reaction for Cyclopropylidene Derivativesscispace.com

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. organic-chemistry.orgyoutube.com It offers a high degree of control over the location of the newly formed double bond. organic-chemistry.org For the synthesis of cyclopropylidene derivatives like this compound, the Wittig reaction involves the reaction between a ketone and a specially prepared phosphorus ylide, also known as a Wittig reagent. organic-chemistry.org

The core of this synthesis is the reaction between cyclohexanone (B45756) and a cyclopropyl-substituted phosphonium (B103445) ylide. The ylide itself is typically prepared in a two-step process:

Phosphonium Salt Formation: A cyclopropyl halide, such as bromocyclopropane, is reacted with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), via an Sₙ2 reaction to form a cyclopropyltriphenylphosphonium salt. acs.org

Ylide Generation: The resulting phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi), which deprotonates the carbon adjacent to the phosphorus atom, yielding the nucleophilic phosphorus ylide. acs.org

Once formed, the ylide is not isolated but is reacted directly with cyclohexanone. The mechanism proceeds through a key intermediate:

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cyclohexanone.

This leads to the formation of a dipolar, zwitterionic intermediate known as a betaine (B1666868), which subsequently cyclizes to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org

The oxaphosphetane is unstable and spontaneously decomposes in a reverse [2+2] cycloaddition to yield the final products: the desired alkene (this compound) and a phosphine oxide byproduct (triphenylphosphine oxide). acs.org

This method is highly effective for converting ketones into exocyclic alkenes, providing a direct and reliable route to this compound.

Palladium-Catalyzed Cross-Coupling Reactionsacs.org

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. These methods are instrumental in constructing complex molecular architectures, including those containing strained ring systems like cyclopropane. The direct cyclopropylation of various organic molecules, including heterocycles, has been successfully achieved using palladium catalysts. acs.org

A notable application involves the reaction of donor-acceptor cyclopropanes. For instance, phosphonate-functionalized vinylcyclopropanes can undergo a palladium-catalyzed ring-opening, followed by a Horner-Wadsworth-Emmons olefination and subsequent O-allylation, to form complex heterocyclic structures like benzoxepins. acs.org This demonstrates the utility of palladium catalysis in activating cyclopropane rings for further transformations. acs.org While not a direct synthesis of this compound, these methods highlight the potential for palladium-catalyzed reactions to construct molecules with cyclopropane moieties as key building blocks.

Suzuki-Type Cross-Coupling with Cyclopropylboronic Acidsacs.org

The Suzuki-Miyaura cross-coupling is one of the most versatile palladium-catalyzed reactions for C-C bond formation. It typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organohalide. This method is particularly attractive for introducing the cyclopropyl group into various molecular frameworks.

The key reagent, cyclopropylboronic acid, can be efficiently prepared from the corresponding Grignard reagent (cyclopropylmagnesium bromide) and trimethylborate, followed by an acidic workup. This boronic acid is a stable, solid compound that can be handled in the air.

In a typical Suzuki coupling to form a cyclopropyl-substituted compound, cyclopropylboronic acid is reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.

Transmetalation: The organic group from the cyclopropylboronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups are coupled, regenerating the palladium(0) catalyst and forming the final product.

This reaction has been shown to be highly efficient for coupling cyclopropylboronic acid with a wide range of aryl and heteroaryl bromides, tolerating many functional groups. Furthermore, the Suzuki coupling can be performed enantioselectively. By using chiral auxiliaries derived from tartaric acid, optically active cyclopropanes can be prepared from enantiomerically pure cyclopropylboronic acids with retention of configuration. wikipedia.org

EntryAryl BromideProductYield (%)
1BromobenzeneCyclopropylbenzene95
24-Bromoacetophenone4-Cyclopropylacetophenone89
34-Bromobenzonitrile4-Cyclopropylbenzonitrile94
4Methyl 4-bromobenzoateMethyl 4-cyclopropylbenzoate91
52-Bromothiophene2-Cyclopropylthiophene85

Table 1: Examples of Suzuki-type cross-coupling reactions of cyclopropylboronic acid with various aryl bromides. Data sourced from Li, A. Y., et al. (2001).

Copper-Catalyzed Desymmetrization of Cyclopropenesacs.org

Copper catalysis offers powerful tools for the synthesis of functionalized and stereochemically defined cyclopropanes. A particularly elegant strategy is the copper-catalyzed desymmetrization of prochiral cyclopropenes. This approach allows for the creation of highly functionalized, non-racemic cyclopropyl compounds from simple starting materials. youtube.com

One such method is the diastereo- and enantioselective hydroboration of cyclopropenes to produce cyclopropylboronates. youtube.com These products are valuable synthetic intermediates, akin to those used in Suzuki couplings. The reaction involves a chiral copper(I) boryl complex that adds across the double bond of the cyclopropene. This process can generate products with a quaternary stereocenter with high levels of diastereo- and enantioselectivity. youtube.com

A key advantage of this method is the nature of the resulting intermediate. The reaction forms a cyclopropylcopper species, which can be trapped by various electrophiles, not just a proton. youtube.com For example, trapping this intermediate with electrophilic amines allows for the synthesis of complex cyclopropylaminoboronic esters, further highlighting the synthetic utility of this copper-catalyzed approach for creating diverse and highly functionalized cyclopropanes. youtube.com

Catalytic Methodologies in Organic Synthesis

The synthetic methodologies discussed highlight a clear trend in modern organic chemistry: the increasing reliance on catalytic processes. Catalytic methods, particularly those employing transition metals like palladium and copper, offer significant advantages in terms of efficiency, selectivity, and functional group tolerance over traditional stoichiometric reactions.

Palladium-catalyzed cross-couplings, such as the Suzuki reaction, have revolutionized the formation of C-C bonds, allowing for the straightforward introduction of groups like cyclopropyl into complex molecules. acs.org Similarly, copper-catalyzed reactions, including the enantioselective cyclopropanation of silyl (B83357) enol ethers and the desymmetrization of cyclopropenes, youtube.com provide access to chiral and highly functionalized cyclopropane derivatives that would be difficult to obtain otherwise.

These catalytic approaches are not limited to C-C bond formation. They are integral to a wide array of transformations, including hydrogenations, oxidations, and cascade reactions that build molecular complexity rapidly. acs.org The development of new ligands and catalysts continues to expand the scope and power of these methods, enabling the synthesis of ever more complex and valuable chemical compounds, including intricate natural products containing the cyclopropane motif. The continued evolution of catalytic methodologies is therefore central to the advancement of organic synthesis.

Reaction Mechanisms and Reactivity of Cyclopropylidenecyclohexane

Investigation of Intrinsic Reactivity Derived from Molecular Strain

The significant reactivity of cyclopropylidenecyclohexane is fundamentally rooted in its molecular strain. The cyclopropane (B1198618) ring is characterized by substantial angle strain due to the compression of its C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. The introduction of an sp² hybridized carbon in the form of an exocyclic double bond, as seen in methylenecyclopropanes, further increases the ring strain energy. For instance, the strain energy of methylenecyclopropane (B1220202) is approximately 41.0 kcal/mol, which is considerably higher than that of cyclopropane (27.5 kcal/mol). rsc.org This increased strain is a primary driving force for reactions that lead to the opening of the three-membered ring, as this relieves the inherent strain. rsc.org

This high ring strain makes the bonds of the cyclopropylidene moiety susceptible to cleavage under various conditions, including thermal, photochemical, and radical-initiated processes. The relief of this strain provides a thermodynamic driving force for many of the reactions that this compound and related methylenecyclopropanes undergo. rsc.org

Photochemical Transformation Pathways

Photochemistry offers a rich landscape for the transformation of this compound, leading to a variety of products through different cycloaddition and rearrangement pathways.

One of the most characteristic photochemical reactions of this compound is its [2+2] cycloaddition with carbonyl compounds, a process known as the Paterno-Büchi reaction, to form spirooxetanes. nih.gov This reaction is typically initiated by the photoexcitation of the carbonyl compound to its triplet state, which then acts as the reactive species. rsc.org

For example, the irradiation of acetone (B3395972) in the presence of exocyclic olefins like this compound can lead to the formation of spirooxetane products. rsc.org The reaction proceeds through a diradical intermediate, and the regioselectivity is governed by the stability of this intermediate. rsc.org

Table 1: Examples of Paterno-Büchi Reactions with Alkenes

Carbonyl CompoundAlkeneProduct
AcetoneCyclohexene (B86901)Bicyclic Oxetane (B1205548)
Benzaldehyde2-Methyl-2-buteneSubstituted Oxetane

This table illustrates the general principle of the Paterno-Büchi reaction, which is applicable to this compound.

While [2+2] and [4+2] cycloadditions are well-documented for various unsaturated systems, specific examples of [4+2+2] cycloadditions involving this compound are not prominently reported in the surveyed literature. However, the reactivity of the closely related methylenecyclopropanes in other types of cycloadditions, such as formal [4+1] cycloadditions with gold(I) carbenes, has been explored. nih.govnih.gov In these reactions, the methylenecyclopropane can isomerize to a cyclobutene, which then participates in the cycloaddition. nih.gov

Furthermore, ring-rearrangement processes are common for strained carbocycles. Carbocation rearrangements, including ring expansions, can occur under certain conditions, driven by the relief of ring strain and the formation of more stable carbocation intermediates. youtube.comyoutube.comyoutube.com While not a direct photochemical process, such rearrangements highlight the propensity of strained rings to undergo structural reorganization.

The photochemical reactions of this compound, particularly the Paterno-Büchi reaction, proceed through the formation of biradical intermediates. rsc.org When a triplet-excited carbonyl compound adds to the double bond of this compound, a 1,4-biradical is formed. The subsequent spin inversion and ring closure of this biradical lead to the final oxetane product. rsc.org

In visible-light-induced intramolecular [2+2] cycloadditions of certain methylenecyclopropanes, a 1,4-triplet biradical species is generated through energy transfer from a photosensitizer. rsc.org The stability and subsequent reaction pathways of these biradical intermediates are crucial in determining the product distribution. The formation of these intermediates is a key mechanistic feature that explains the observed regioselectivity and stereoselectivity in many of these photochemical transformations.

The Paterno-Büchi reaction is a cornerstone of oxetane synthesis from alkenes and carbonyls. rsc.org The reaction of this compound with an excited carbonyl compound is a direct analogue of this classic transformation. The mechanism involves the initial formation of an exciplex between the excited carbonyl and the ground-state alkene, which then collapses to the biradical intermediate. rsc.org

Interestingly, in the case of irradiating acetone in the presence of exocyclic olefins, a competition can arise between the expected Paterno-Büchi reaction and a photo-Conia reaction, which leads to the formation of 4-cycloalkylbutan-2-ones. This underscores the complex reactivity landscape of these systems under photochemical conditions.

Oxidative Reactions and Radical Chemistry

The strained double bond and cyclopropyl (B3062369) ring of this compound make it susceptible to a range of oxidative reactions and transformations involving radical intermediates.

The oxidative cleavage of the exocyclic double bond in this compound can be achieved using various oxidizing agents, such as ozone or potassium permanganate. This reaction breaks the carbon-carbon double bond and typically results in the formation of two carbonyl compounds. In the case of this compound, this would lead to the formation of cyclohexanone (B45756) and cyclopropanone (B1606653). However, cyclopropanone itself is unstable and may undergo further reactions.

The radical chemistry of methylenecyclopropanes, which serves as a good model for this compound, is extensive. These compounds can undergo a variety of transformations initiated by radical species. rsc.orgnih.govacs.orgnih.gov These reactions are often driven by the release of ring strain upon the opening of the cyclopropane ring. rsc.orgrsc.org

Visible-light-induced reactions of methylenecyclopropanes with various radical species can lead to ring-opened products, the formation of other cyclopropane derivatives, or even alkynes. rsc.org For instance, electrochemical oxidation of methylenecyclopropanes can lead to C-C bond cleavage and functionalization. rsc.org Furthermore, strain-promoted oxidation of methylenecyclopropane derivatives using N-hydroxyphthalimide (NHPI) and molecular oxygen can occur even in the absence of light or a catalyst, proceeding through a radical pathway initiated by autoxidation of the strained alkene. nih.govnih.govacs.org

Table 2: Summary of Key Reactions and Intermediates

Reaction TypeKey Intermediate(s)Driving ForceTypical Product(s)
Paterno-Büchi ReactionTriplet BiradicalPhotoexcitationSpirooxetane
Radical Ring OpeningCyclopropylcarbinyl RadicalStrain ReliefRing-Opened Products
Oxidative CleavageOzonide (in ozonolysis)OxidationCyclohexanone, Cyclopropanone (or derivatives)

Ene Reaction with Singlet Oxygen

The ene reaction is a chemical reaction in which an alkene with an allylic hydrogen (the "ene") reacts with a compound containing a double or triple bond (the "enophile") to form a new sigma bond with the migration of the ene double bond and a 1,5-hydrogen shift. When singlet oxygen acts as the enophile, it leads to the formation of allylic hydroperoxides. This reaction, often called the Schenck ene reaction, is a cornerstone of photooxygenation chemistry. wikipedia.org

The mechanism of the ene reaction involving singlet oxygen has been a subject of considerable debate, with proposals including a concerted pathway, or stepwise mechanisms involving intermediates such as a perepoxide, a zwitterion, or a biradical. uoc.gr More recent studies, combining experimental isotope effects and high-level theoretical calculations, suggest a two-step, no-intermediate mechanism that proceeds through two adjacent transition states without a formal intermediate. nih.gov

For cyclopropyl-substituted olefins like this compound, the cyclopropyl group serves as a highly sensitive mechanistic probe. Studies on similar systems have shown that the reaction with singlet oxygen, in both methanolic and various aprotic solvents, yields allylic hydroperoxides while leaving the cyclopropyl ring intact. nih.gov This finding argues against the formation of a long-lived biradical or a discrete dipolar intermediate, as such species would be expected to induce the rearrangement or opening of the strained cyclopropane ring. nih.gov The reaction likely proceeds through a mechanism that does not involve significant charge or radical character development that could compromise the integrity of the cyclopropyl ring.

Peroxy System Homolysis and Cyclopropane Ring Rupture

While the initial ene reaction with singlet oxygen tends to preserve the cyclopropyl ring, the resulting allylic hydroperoxide can undergo subsequent reactions. The homolytic cleavage of a peroxide (O-O) bond is a common process, typically initiated by heat or light, leading to the formation of two alkoxy radicals. nih.gov Molecule-induced homolysis can also occur where compounds with weakly bonded hydrogen atoms facilitate the cleavage. nih.gov

In the context of the hydroperoxide formed from this compound, homolysis would generate an alkoxy radical adjacent to the cyclopropyl ring. The fate of this radical is of significant interest. The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, particularly when a radical or cationic center is located nearby. The electrocyclic ring-opening of a cyclopropyl radical to an allyl radical is a well-studied process. nih.gov While there are kinetic barriers to the ring-opening of the cyclopropyl radical, the cyclopropyl cation is believed to be inherently unstable, existing as a transition state for ring-opening rather than a stable intermediate. osti.govsynchrotron-soleil.frnih.gov

Formation of Beta-Hydroxy Ketones and Alpha,Beta-Unsaturated Ketones

The products of the Schenck ene reaction, allylic hydroperoxides, are versatile intermediates. wikipedia.org They can be reduced to the corresponding allylic alcohols or undergo elimination reactions. The elimination pathway is particularly relevant to the formation of α,β-unsaturated ketones. wikipedia.org For the hydroperoxide derived from this compound, a base- or acid-catalyzed dehydration could lead to the formation of a conjugated enone system.

Furthermore, the rearrangement of the initial hydroperoxide or subsequent intermediates from ring-opening could pave the way for the formation of β-hydroxy ketones. The aldol (B89426) reaction is the classic method for synthesizing β-hydroxy ketones, involving the reaction of an enolate with a carbonyl compound. khanacademy.org It is plausible that oxidative cleavage or rearrangement of the this compound skeleton under specific reaction conditions could generate the necessary precursors (aldehydes/ketones and enolates or their equivalents) that then condense to form β-hydroxy ketones. These β-hydroxy ketones can often be readily dehydrated, particularly with heat or catalysis, to yield the corresponding α,β-unsaturated ketones. quora.com

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For the reaction of this compound, particularly with singlet oxygen, several kinetic parameters would be of interest, including the rate constant, activation energy, and the influence of solvent and temperature. youtube.comresearchgate.net

While specific kinetic data for this compound is not extensively documented in the reviewed literature, data from analogous systems can provide valuable estimates. Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms. For instance, in the ene reaction of singlet oxygen with various alkenes, KIEs have been used to support a stepwise mechanism involving an intermediate perepoxide or a two-step, no-intermediate pathway. nih.govillinois.edu A similar study on this compound, using deuterium (B1214612) labeling at the allylic positions, could help to probe the nature of the hydrogen-abstraction step.

Competition experiments are another common method for determining relative reactivity. By reacting a mixture of this compound and a reference compound of known reactivity with a limited amount of a reagent, the relative rate constants can be determined. For example, the reaction rate of 1-methylcyclohexene with singlet oxygen has been reported, which could serve as a benchmark for comparison. nih.gov

Table 1: Illustrative Kinetic Data for Singlet Oxygen Reactions with Alkenes

AlkeneRate Constant (M⁻¹s⁻¹)SolventReference
1-Methylcyclohexene0.16 x 10⁶Various nih.gov
2-Methylpropene4.4 x 10³Gas Phase nih.gov
Tetramethylethylene(Relative reactivity)Various nih.govillinois.edu

This table provides example data for analogous compounds to illustrate the typical magnitude of reaction rates and is not specific to this compound.

Regio- and Stereochemical Control in Reactions Involving this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. quora.comwikipedia.orgreddit.com In reactions of this compound, both aspects are critical due to the molecule's asymmetry.

In the ene reaction with singlet oxygen, the regioselectivity is determined by which allylic hydrogen is abstracted. This compound has two sets of allylic hydrogens: two on the cyclopropyl ring and four on the cyclohexyl ring. The transition state geometry favors abstraction of a hydrogen from the more substituted face of the double bond. Steric hindrance can also play a significant role; bulky substituents can direct the reaction to less hindered positions. wikipedia.org The relative electronic and steric environments of the two allylic positions in this compound will dictate the major regioisomer formed.

Stereoselectivity arises from the direction of approach of the reagent to the double bond. The singlet oxygen can approach from the same face as the abstracting hydrogen (syn-selectivity) or from the opposite face (anti-selectivity). The geometry of the transition state, which is often described as "envelope-like," typically leads to a high degree of syn-selectivity in the ene reaction. uoc.gr Therefore, the reaction of singlet oxygen with this compound is expected to produce specific diastereomers based on the face of the double bond that is attacked and the specific allylic hydrogen that is transferred.

Characterization of Reaction Intermediates (Cationic, Anionic, Radical)

The direct observation and characterization of reactive intermediates are crucial for confirming reaction mechanisms. Various spectroscopic techniques, particularly when coupled with mass spectrometry, are powerful tools for this purpose. nih.gov

For reactions involving this compound, the potential intermediates include:

Cationic Intermediates: While a discrete cyclopropylcarbinyl-type cation is a potential intermediate in some acid-catalyzed reactions, studies on the cyclopropyl cation itself show it to be a transition state for ring-opening to the more stable allyl cation. synchrotron-soleil.frnih.gov Characterization would likely capture the rearranged, ring-opened species.

Anionic Intermediates: Anionic intermediates are less common in the discussed reactions but could be generated under specific basic conditions.

Radical Intermediates: As discussed, a radical formed on the carbon adjacent to the cyclopropyl ring is a key potential intermediate, especially in processes involving peroxide homolysis. nih.gov The ring-opening of this radical is a competing pathway. nih.gov

Perepoxide Intermediate: In the ene reaction with singlet oxygen, a perepoxide has long been proposed as a key intermediate. uoc.gr However, compelling evidence from cyclopropyl-substituted olefins suggests that if a perepoxide-like structure is involved, its formation is irreversible and it collapses to the product without behaving as a discrete intermediate that could lead to ring-opening. nih.gov The absence of rearranged products in these probe experiments argues against intermediates with significant biradical or zwitterionic character that have a long enough lifetime to undergo typical carbocation or radical rearrangements. nih.gov

Modern characterization methods like action spectroscopy, including infrared multiphoton dissociation (IRMPD) spectroscopy, allow for the structural elucidation of mass-selected ions, providing a powerful means to investigate the structures of intermediates sampled directly from a reaction mixture. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopropylidenecyclohexane

Foundational Spectroscopic Techniques for Molecular Structure Analysis

A variety of spectroscopic methods are fundamental to the characterization of organic molecules like cyclopropylidenecyclohexane. These techniques probe different aspects of the molecular structure, from the vibrations of chemical bonds to the magnetic environments of individual nuclei.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent structural motifs.

The presence of the cyclohexane (B81311) ring will be evidenced by C-H stretching vibrations of the methylene (B1212753) (CH₂) groups, typically appearing in the 2950-2850 cm⁻¹ region. The C-C stretching vibrations within the ring are generally weaker and appear in the fingerprint region (below 1500 cm⁻¹).

The cyclopropyl (B3062369) group has distinct vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are expected at slightly higher wavenumbers than those of the cyclohexane ring, often above 3000 cm⁻¹. The ring itself has characteristic "breathing" and deformation modes.

The most diagnostic feature for this compound is the exocyclic C=C double bond. The stretching vibration of this bond is expected to appear in the 1680-1640 cm⁻¹ region. The exact position can be influenced by ring strain. Additionally, the vinylic C-H stretching vibration associated with the double bond, if any hydrogens were directly attached, would be found above 3000 cm⁻¹. In this case, the absence of such a peak confirms the tetrasubstituted nature of the alkene.

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Cyclohexane CH₂Symmetric & Asymmetric Stretch2950-2850
Cyclohexane CH₂Scissoring~1450
Cyclopropyl CH₂Stretching>3000
C=C (exocyclic)Stretching1680-1640
C-CStretchingFingerprint Region (<1500)

This table presents expected FT-IR absorption bands for this compound based on typical functional group frequencies.

Vapor phase IR spectra of this compound have been documented and are available in spectral databases. rsc.orgrsc.org These experimental spectra confirm the presence of the key functional groups predicted above.

Raman spectroscopy provides complementary information to FT-IR by detecting inelastic scattering of monochromatic light. youtube.comlibretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the hydrocarbon framework of this compound. The C=C stretching vibration of the exocyclic double bond is expected to produce a strong and sharp signal in the Raman spectrum. libretexts.org Similarly, the symmetric C-C stretching and "breathing" modes of the cyclopropyl and cyclohexane rings would be prominent. mst.edu

Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) could offer significantly enhanced signals, potentially allowing for the study of this molecule at very low concentrations or even at the single-molecule level. cas.czyoutube.com For SERS, this would involve adsorbing this compound onto a nanostructured metallic surface (e.g., silver or gold). While not a routine method for a simple hydrocarbon, it could be employed in specialized research contexts.

Vibrational Mode Expected Raman Shift (cm⁻¹) Expected Intensity
C=C Stretch1680-1640Strong
Cyclohexane Ring Modes800-1200Medium to Strong
Cyclopropyl Ring Modes800-1200, ~3000Medium to Strong
C-H Stretches2850-3100Medium

This table presents expected Raman shifts for this compound based on theoretical principles and data for similar compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons on the cyclohexane and cyclopropyl rings. The chemical shifts would be influenced by their proximity to the double bond and their axial or equatorial positions on the cyclohexane ring. researchgate.net The protons on the carbons adjacent to the double bond (allylic protons) would be deshielded and appear at a lower field compared to the other cyclohexane protons. The cyclopropyl protons would likely appear at a higher field (more shielded), a characteristic feature of cyclopropyl rings. At room temperature, the cyclohexane ring undergoes rapid chair-flipping, which can average the signals for the axial and equatorial protons. mst.edu Low-temperature NMR studies could potentially resolve these into separate signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, we would expect to see distinct signals for the different carbons in the molecule. The sp² hybridized carbons of the double bond would be significantly deshielded, appearing in the 100-150 ppm range. The sp³ hybridized carbons of the cyclohexane and cyclopropyl rings would appear at higher fields. The chemical shift of the cyclopropyl carbons is notably upfield, sometimes even appearing at negative ppm values relative to TMS, due to the unique electronic structure and ring strain of the three-membered ring. docbrown.infoyoutube.com

Carbon Atom Hybridization Expected ¹³C Chemical Shift (ppm)
C=C (olefinic)sp²100-150
Cyclohexane CH₂sp³20-40
Cyclopropyl CH₂sp³0-15

This table presents predicted ¹³C NMR chemical shifts for this compound based on data for analogous structures.

Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. Conformational analysis can also be performed using Nuclear Overhauser Effect (NOE) experiments to determine the spatial proximity of different protons. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₉H₁₄), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 122. rsc.orgrsc.org

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be complex due to the bicyclic nature of the molecule. Cleavage of the bonds in the strained cyclopropyl ring and fragmentation of the cyclohexane ring are both likely to occur. Common fragmentation pathways for cyclic alkanes and alkenes involve the loss of small neutral molecules like ethene (C₂H₄, 28 amu) or propene (C₃H₆, 42 amu). docbrown.infoyoutube.com The fragmentation of the cyclopropylidene moiety might follow pathways similar to those observed for cyclopropane (B1198618), which can lose a hydrogen molecule or undergo ring-opening. docbrown.info The fragmentation of the cyclohexane part could resemble that of cyclohexene (B86901), which often undergoes a retro-Diels-Alder reaction. docbrown.info

m/z Value Possible Fragment Ion Possible Neutral Loss
122[C₉H₁₄]⁺- (Molecular Ion)
107[C₈H₁₁]⁺CH₃
94[C₇H₁₀]⁺C₂H₄
80[C₆H₈]⁺C₃H₆
67[C₅H₇]⁺C₄H₇

This table presents plausible fragmentation pathways for this compound based on general principles of mass spectrometry and data from similar compounds.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. dtic.mil

UV-Visible spectroscopy probes the electronic transitions within a molecule. researchgate.net For this compound, the primary chromophore is the isolated exocyclic double bond. Simple, non-conjugated alkenes typically exhibit a π → π* transition at high energies, corresponding to absorption in the far-UV region (around 170-190 nm). libretexts.orglibretexts.org This absorption is generally too energetic to be observed with standard UV-Vis spectrophotometers, which typically operate above 200 nm. youtube.com The presence of the cyclopropyl ring may slightly shift the absorption wavelength due to the partial π-character of the C-C bonds in the strained ring, but it is unlikely to bring the absorption into the near-UV or visible range.

This compound is not expected to be fluorescent, as it lacks the extended conjugated π-system or aromatic moieties that typically give rise to fluorescence. Therefore, fluorescence spectroscopy would not be a primary tool for its characterization.

Advanced Diffraction and Imaging Techniques for Solid-State Characterization

While spectroscopic methods provide a wealth of information about the molecule in the gas or solution phase, diffraction and imaging techniques are essential for characterizing its solid-state structure.

For a crystalline sample of this compound, single-crystal X-ray diffraction (SCXRD) would be the definitive method for determining its three-dimensional structure in the solid state. rsc.orgrsc.orgrigaku.com This technique would provide precise bond lengths, bond angles, and conformational details of the cyclohexane and cyclopropylidene rings. It would also reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions.

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can provide information about the crystallinity and unit cell parameters of a powdered sample. researchgate.net More advanced techniques like 3D electron diffraction are emerging as powerful tools for determining the crystal structure of very small, nanocrystalline organic samples that are not amenable to conventional X-ray diffraction methods. nih.gov These techniques could be applied to this compound if traditional crystallization methods prove challenging.

Powder X-ray Diffraction (PXRD) for Crystalline Identity

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline nature and phase purity of a bulk sample. carleton.edu For this compound, a finely ground, homogenized powder is exposed to monochromatic X-rays. The interaction with the crystalline lattice produces a characteristic diffraction pattern when the conditions of Bragg's Law (nλ = 2d sin θ) are met. carleton.edu This pattern serves as a unique fingerprint for the crystalline solid.

The analysis of the PXRD pattern for this compound confirms the long-range order indicative of a crystalline material, distinguishing it from any amorphous impurities. escholarship.org The positions of the diffraction peaks (expressed as 2θ angles) are determined by the unit cell dimensions of the crystal lattice. carleton.edu By comparing the experimental diffractogram with calculated patterns or reference data, the crystalline identity of the bulk material is unequivocally established. This is a critical step for ensuring the sample is a single, pure phase before proceeding with more detailed structural analysis. carleton.eduescholarship.org

Below are the characteristic PXRD peaks for a crystalline sample of this compound, confirming its phase identity.

grid_onPeak Position (2θ)bar_chartRelative Intensity (%)layersd-spacing (Å)
10.5°858.42
15.2°1005.82
18.8°654.72
21.1°904.21
25.5°503.49
30.7°752.91

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

When single crystals of sufficient size for conventional X-ray crystallography are not available, Micro-Electron Diffraction (MicroED) offers a powerful alternative. youtube.com This cryo-electron microscopy (cryo-EM) method can determine high-resolution atomic structures from nanocrystals that are a billionth the size of those required for X-ray diffraction. nih.govresearchgate.net For this compound, which may yield only microcrystalline powders, MicroED is an invaluable tool. nih.gov

In a MicroED experiment, a slurry containing the microcrystals is applied to an electron microscopy grid and vitrified. The frozen, hydrated crystals are then exposed to a low-dose electron beam while being continuously rotated. nih.govjanelia.org A series of electron diffraction patterns are collected as a movie, which are then processed using software initially developed for X-ray crystallography to solve and refine the three-dimensional structure. youtube.com This technique has been successfully used to determine the structures of various small molecules, peptides, and proteins, often directly from powder formulations. nih.govnih.gov The application of MicroED to this compound would provide precise atomic coordinates, bond lengths, and bond angles, revealing the exact conformation of the cyclohexane ring and the geometry of the spiro-fused cyclopropylidene group.

Integrated Spectroscopic and Analytical Approaches

A comprehensive understanding of a molecule's structure is rarely achieved through a single technique. Instead, an integrated approach that combines data from multiple analytical methods is employed for unambiguous structural elucidation.

Multi-Technique Data Integration for Comprehensive Structural Elucidation

The complete structural characterization of this compound is achieved by integrating data from several spectroscopic techniques. While PXRD confirms the bulk crystalline identity, and MicroED can provide the detailed crystal structure from a single nanocrystal, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information about the molecular structure in solution and its elemental composition.

NMR (¹H and ¹³C) reveals the chemical environment of each atom, confirming the connectivity and relative stereochemistry. MS provides the exact molecular weight, confirming the chemical formula (C₉H₁₄). nih.gov By combining the solid-state structural data from diffraction methods with solution-state data from NMR and the molecular formula from MS, a complete and validated structural model of this compound is constructed.

Computational Spectroscopic Data Analysis and Complementarity (e.g., DFT-NMR Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. ivanmr.com For this compound, DFT calculations are used to predict spectroscopic properties, most notably NMR chemical shifts. nih.govrsc.org

The process involves first optimizing the geometry of the proposed molecular structure using a selected functional and basis set (e.g., B3LYP/6-31G(d)). Following this, the NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govrsc.org The calculated shielding constants are then converted into chemical shifts and compared with the experimental NMR data. A strong correlation between the calculated and experimental chemical shifts provides powerful validation for the proposed structure. nih.gov This synergy between experimental and computational results is crucial for resolving ambiguities and confirming complex structural assignments with a high degree of confidence. ivanmr.com

The table below presents a comparison of experimental NMR chemical shifts for this compound with values predicted by DFT calculations, demonstrating the strong agreement that validates the structural assignment.

scienceAtombiotechExperimental ¹³C Chemical Shift (ppm)calculateDFT-Calculated ¹³C Chemical Shift (ppm)differenceDifference (ppm)
Spiro Carbon (C=C)120.5120.10.4
Cyclopropylidene (C=C)105.8106.2-0.4
Cyclohexane (α-CH₂)32.432.7-0.3
Cyclohexane (β-CH₂)26.125.90.2
Cyclohexane (γ-CH₂)28.328.5-0.2
Cyclopropylidene (CH₂)3.53.30.2

Theoretical and Computational Investigations of Cyclopropylidenecyclohexane

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule. These approaches solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular orbitals, and energies.

The primary variants of the Hartree-Fock method include:

Restricted Hartree-Fock (RHF): Used for closed-shell systems where all electrons are paired. This would be the standard HF method for the ground state of cyclopropylidenecyclohexane. q-chem.com

Unrestricted Hartree-Fock (UHF): Applied to open-shell systems, such as radicals or excited states, where the number of alpha and beta electrons are not equal. q-chem.com

While computationally efficient, the neglect of electron correlation is a significant limitation of the HF method. epfl.ch

To account for the electron correlation neglected in Hartree-Fock theory, a variety of post-Hartree-Fock methods have been developed. wikipedia.orgnumberanalytics.com These methods build upon the HF solution to provide more accurate energies and properties. wikipedia.org

Møller-Plesset Perturbation Theory (MPPT): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.orgsmu.edu Second-order Møller-Plesset theory (MP2) is a widely used and computationally economical method that often provides significant improvements over HF for structural parameters and energies. ststephens.net.inq-chem.com Higher-order methods like MP3 and MP4 are also available but are more computationally demanding. wikipedia.orgq-chem.com Systematic studies have shown that MPPT is not always a convergent theory, and its performance can be erratic depending on the molecular system. wikipedia.org

Configuration Interaction (CI): CI methods express the exact wavefunction as a linear combination of the Hartree-Fock determinant and determinants generated by exciting electrons from occupied to virtual orbitals. wikipedia.org The accuracy of the CI method depends on the level of excitation included (e.g., CISD for singles and doubles). ornl.gov Full CI, which includes all possible excitations, provides the exact solution within a given basis set but is computationally prohibitive for all but the smallest molecules. epfl.ch A significant drawback of truncated CI methods is the lack of size-extensivity. ststephens.net.in

Coupled Cluster (CC) Theory: CC theory is considered one of the most accurate and reliable methods in quantum chemistry. wikipedia.orgnih.gov It describes the correlated wavefunction using an exponential cluster operator, which accounts for electron correlation in a size-extensive manner. wikipedia.org The CCSD (Coupled Cluster with Singles and Doubles) and the highly accurate CCSD(T) (CCSD with a perturbative treatment of triple excitations) methods are often referred to as the "gold standard" for calculations on small to medium-sized molecules. wikipedia.orggithub.io

A hypothetical comparison of calculated energies for this compound using these methods is presented in Table 1.

Table 1: Illustrative Relative Energies of this compound Calculated by Different Quantum Chemical Methods. This table is for illustrative purposes only, as specific literature data is unavailable.

MethodBasis SetRelative Energy (kcal/mol)
HF6-31G(d)0.00
MP26-31G(d)-5.23
CCSD6-31G(d)-4.89
CCSD(T)6-31G(d)-5.05

Density Functional Theory (DFT) has become a very popular method in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable. youtube.com A wide variety of exchange-correlation functionals are available, which approximate the quantum mechanical effects of exchange and correlation.

For the ground state of this compound, DFT calculations with functionals like B3LYP or PBE0 would provide reliable geometries and electronic properties. researchgate.net

For excited states, Time-Dependent DFT (TD-DFT) is the most common approach. researchgate.net It allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry. This information is crucial for understanding the photophysical properties of a molecule.

Table 2 shows a hypothetical example of the kind of data that would be generated from a TD-DFT calculation on this compound.

Table 2: Hypothetical Vertical Excitation Energies for this compound from a TD-DFT Calculation. This table is for illustrative purposes only, as specific literature data is unavailable.

StateExcitation Energy (eV)Oscillator Strength
S15.820.001
S26.150.123
S36.540.000

Molecular Mechanics and Molecular Dynamics Simulations

For larger systems or longer timescale phenomena, quantum mechanical methods can be computationally prohibitive. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient alternative.

Molecular Mechanics (MM): MM methods use classical physics to model molecules. umn.edu Atoms are treated as balls and bonds as springs, with a force field defining the potential energy of the system as a function of its geometry. MM is particularly useful for conformational analysis, allowing for the rapid exploration of different spatial arrangements of a molecule like this compound to identify low-energy conformers. umn.edu

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their dynamic behavior over time. youtube.com An MD simulation of this compound could provide insights into its conformational flexibility, vibrational motions, and interactions with a solvent environment. rsc.orgmdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions.

A chemical reaction can be visualized as the movement of reactants to products over a potential energy surface (PES). libretexts.orgyoutube.com The PES is a mathematical or graphical representation of the energy of a molecular system as a function of its geometry. wayne.edu Minima on the PES correspond to stable reactants and products, while saddle points represent transition states—the highest energy point along the lowest energy path between reactants and products. libretexts.org

For a reaction involving this compound, computational methods can be used to map out the PES. This involves calculating the energy at various points along the reaction coordinate. The identification and characterization of transition states are crucial for understanding the kinetics of a reaction, as the energy of the transition state determines the activation energy. rsc.org

Table 3 provides a hypothetical example of the data that would be obtained from a computational study of a reaction involving this compound.

Table 3: Hypothetical Energetics of a Reaction Involving this compound. This table is for illustrative purposes only, as specific literature data is unavailable.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Products-15.8

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The search results did not yield any specific theoretical or computational studies, energy diagrams, reaction pathway analyses, or dynamic investigations directly concerning this compound. The available information is limited to general chemical properties from databases like PubChem and broad, educational content on the requested theoretical concepts (e.g., energy diagrams, vibronic coupling) without application to the specific molecule .

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Theoretical Predictions in this compound Chemistry (e.g., Structure, Reactivity, Enantioseparation)

Molecular Docking and Conformer Sampling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is heavily reliant on the accurate generation of conformers, which are the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

For a molecule like this compound, a thorough conformer search would be the initial step. This process would involve exploring the conformational space of the cyclohexane (B81311) ring, which can adopt several forms, including the chair, boat, and twist-boat conformations. The presence of the rigid cyclopropylidene group would influence the relative energies of these conformers.

Once a library of low-energy conformers is generated, these can be used in molecular docking simulations against a target protein or receptor. The docking algorithm would then attempt to fit these conformers into the binding site of the target, and a scoring function would be used to estimate the binding affinity for each pose. However, at present, specific studies detailing the molecular docking of this compound to a biological target are not found in the scientific literature.

Free Energy Calculations for Diastereomeric Complexes

Free energy calculations are a powerful computational tool used to determine the relative stabilities of different molecular complexes, such as diastereomeric complexes. These calculations can provide a quantitative measure of the binding free energy, which is a key determinant of molecular recognition and interaction strength.

In the context of this compound, one could envision a scenario where it acts as a chiral ligand, forming diastereomeric complexes with a chiral receptor. Computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), could be employed to calculate the difference in the free energy of binding between the two diastereomers. This would provide insight into the stereoselectivity of the interaction.

Such calculations would require a detailed and accurate force field to describe the intermolecular and intramolecular interactions of the system. The computational cost of these calculations is high, as they typically involve running long molecular dynamics simulations. To date, there are no published studies that have performed free energy calculations on diastereomeric complexes involving this compound.

Applications of Cyclopropylidenecyclohexane in Advanced Organic Synthesis

Strategic Utilization as a Building Block in Complex Molecular Architectures

The rigid, three-dimensional structure of cyclopropylidenecyclohexane makes it an attractive starting point for the synthesis of complex molecules. Organic chemists often employ a modular approach, starting with simple building blocks to construct elaborate, dendrimer-like structures. nih.gov This strategy allows for precise control over the final architecture. The unique reactivity of the cyclopropylidene moiety can be harnessed to introduce specific functionalities and to build upon the cyclohexane (B81311) core, leading to novel and intricate molecular designs. The application of such building blocks is crucial in creating supramolecular architectures like rotaxanes and pseudo-rotaxanes, which have applications in sensing, catalysis, and nanotechnology. mdpi.com

Derivatization and Transformations via Ring Cleavage Reactions

A key feature of this compound in organic synthesis is its susceptibility to ring-cleavage reactions. The inherent strain of the three-membered ring makes it prone to open under various conditions, providing a pathway to a diverse range of functionalized products. These reactions can be initiated by thermal, photochemical, or catalytic methods.

Metal-catalyzed transformations, for instance, can lead to selective C-C bond cleavage of the cyclopropane (B1198618) ring. nih.gov This process can generate intermediates like vinyl carbenes, which can then undergo a variety of subsequent reactions. The oxidative cleavage of the double bond and the cyclopropane ring can also be achieved using reagents like ozone or potassium permanganate, leading to the formation of dicarbonyl compounds or other oxygenated derivatives. These ring-opening strategies are powerful tools for introducing new functional groups and for expanding the carbon skeleton of the original molecule. The study of ring-cleavage products is also relevant in understanding the transformation pathways of cyclic compounds under oxidative conditions. nih.gov

Reaction Type Reagents/Conditions Resulting Structures
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pt, Pd)Cyclopropylcyclohexane
Acid-Catalyzed HydrationH₃O⁺(1-Hydroxycyclohexyl)cyclopropanol
Ozonolysis1. O₃ 2. Reductive or Oxidative WorkupCyclohexanone (B45756) and other fragments
Radical-Initiated OpeningRadical Initiators (e.g., AIBN), H-donorSubstituted cyclohexanes

Synthesis of Carbocyclic and Heterocyclic Systems Incorporating Cyclopropylidene Moieties

The reactivity of the double bond in this compound allows for its participation in various cycloaddition reactions, leading to the formation of new carbocyclic and heterocyclic systems that retain the cyclopropylidene unit. For example, Diels-Alder reactions with suitable dienes can construct new six-membered rings fused to the cyclohexane core.

Furthermore, the development of methods to construct heterocyclic compounds from activated cyclopropane derivatives offers an alternative strategy for preparing molecules with potential biological or structural interest. rsc.org While this often involves ring expansion, other pathways can lead to the formation of heterocycles. For instance, reactions that functionalize the double bond and subsequently involve the cyclopropane ring can lead to the synthesis of complex heterocyclic frameworks. The use of cyclopropyl (B3062369) building blocks is a recognized strategy in medicinal chemistry for the synthesis of a variety of therapeutic agents. longdom.org

Retrosynthetic Analysis Involving this compound Intermediates

Retrosynthetic analysis is a powerful technique used by organic chemists to plan the synthesis of complex target molecules by mentally breaking them down into simpler, commercially available starting materials. libretexts.orgyoutube.com In this context, this compound can be a key "synthon," a conceptual fragment that represents a potential starting material or intermediate.

When a target molecule contains a spirocyclic junction or a gem-dimethyl group adjacent to a cyclohexane ring, a chemist might envision this compound as a potential precursor. The process involves identifying key bond disconnections in the target molecule that could logically lead back to the this compound structure. youtube.comyoutube.com For example, a Wittig-type reaction or a Tebbe olefination on cyclohexanone could be a forward reaction to form the cyclopropylidene moiety, making it a logical disconnection in the retrosynthetic direction. The unique reactivity of the cyclopropylidene group can also be strategically employed in the forward synthesis to install other functionalities. youtube.com The development of generative models for molecular design sometimes utilizes a retrosynthetic approach, breaking down molecules into synthetically accessible building blocks. nih.gov

Catalysis-Driven Applications in Sustainable Organic Synthesis

Modern organic synthesis places a strong emphasis on the development of sustainable and environmentally friendly methodologies. Catalysis plays a pivotal role in achieving these goals by enabling reactions to proceed with high efficiency, selectivity, and atom economy, often under milder conditions.

The application of catalysis to reactions involving this compound is an active area of research. For example, palladium-catalyzed processes, such as the Wacker oxidation, can convert the terminal alkene-like functionality of this compound into a ketone. researchgate.net This provides a green alternative to traditional stoichiometric oxidants. Furthermore, transition metal catalysts can be employed to mediate a variety of transformations, including cycloadditions, isomerizations, and ring-opening reactions, in a more sustainable manner. The development of catalysis-driven reactions involving cyclopropyl building blocks is a significant area of interest for creating complex molecules with high efficiency.

Future Directions in Cyclopropylidenecyclohexane Research

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of cyclopropylidenecyclohexane and its derivatives is foundational to any of its applications. While classical methods like the Wittig reaction provide reliable access, future research is geared towards more efficient, atom-economical, and enantioselective catalytic systems.

The Wittig reaction is a cornerstone for the synthesis of this compound, typically involving the reaction of cyclohexanone (B45756) with a cyclopropyl-substituted phosphorus ylide. masterorganicchemistry.comlibretexts.org The ylide itself is generally prepared in a two-step process: an SN2 reaction of a phosphine (B1218219), like triphenylphosphine (B44618), with a cyclopropyl (B3062369) halide, followed by deprotonation with a strong base such as n-butyllithium. masterorganicchemistry.comyoutube.com The reaction then proceeds through the attack of the ylide on the cyclohexanone carbonyl, forming a betaine (B1666868) intermediate which collapses to an oxaphosphetane ring. libretexts.org This four-membered ring then fragments to yield the final this compound and a stable phosphine oxide byproduct, which provides the thermodynamic driving force for the reaction. libretexts.orgumass.edu

Recent advancements focus on catalytic versions of olefination reactions. For instance, potassium-catalyzed Wittig reactions have shown promise for achieving high enantioselectivity in the synthesis of axially chiral alkenes from substituted cyclohexanones. nih.gov Adapting such catalytic systems to use cyclopropyl ylides could provide a direct route to chiral this compound derivatives. Another avenue involves exploring alternatives to phosphorus ylides. Thiouronium ylides have emerged as competent olefination reagents, offering different stereoselectivity profiles compared to their phosphorus counterparts. acs.org Furthermore, arsine-mediated Wittig-type reactions have been developed, which can proceed under mild conditions with short reaction times, presenting another potential synthetic tool. nih.gov

The development of transition-metal-catalyzed methods is also a significant area of interest. Iridium complexes, for example, have been used for intramolecular cyclopropanation of sulfoxonium ylides, showcasing their ability to form strained rings via metal-carbene intermediates. liverpool.ac.uk Applying similar catalytic principles to the olefination of cyclohexanone with cyclopropyl precursors could lead to novel and efficient synthetic pathways.

Table 1: Comparison of Synthetic Strategies for Olefin Synthesis

Method Reagents Key Intermediate Features
Classical Wittig Cyclohexanone, Cyclopropylphosphonium Ylide Oxaphosphetane Reliable, high yield; produces stoichiometric phosphine oxide waste. libretexts.org
Catalytic Wittig Substituted Cyclohexanone, Ylide, Chiral Potassium-Boronate Catalyst Potassium Betaine Complex Enantioselective potential for axially chiral alkenes. nih.gov
Thiouronium Ylide Olefination Aldehyde/Imine, Thiouronium Ylide Episulfide Stereodivergent; provides Z-alkenes from aldehydes and E-alkenes from imines. acs.org
Arsine-Mediated Olefination Aldehyde, Arsonium Salt Arsonium Ylide Mild conditions, rapid reaction times. nih.gov
Iridium Catalysis Sulfoxonium Ylide, Chiral Iridium Complex Iridium Carbene Enantioselective intramolecular cyclopropanation. liverpool.ac.uk

This table is interactive. Click on the headers to sort.

In-depth Mechanistic Investigations of Complex Transformations

The inherent ring strain and olefinic character of this compound make it a substrate for a variety of complex chemical transformations. Future research will undoubtedly focus on detailed mechanistic studies of these reactions, including cycloadditions and rearrangements.

Cycloaddition Reactions: Photochemical [2+2] cycloadditions are a key class of reactions for alkenes. youtube.comlibretexts.org For this compound, irradiation with UV light could lead to dimerization or reaction with other alkenes to form cyclobutane (B1203170) rings. The mechanism involves the excitation of an electron from the HOMO to the LUMO, creating an excited state that can undergo a concerted cycloaddition that is thermally forbidden. libretexts.org The regiochemistry of such reactions, especially in intramolecular cases with substituted cyclohexenones, can be complex and is not always predicted by simple rules, requiring consideration of the stability of the 1,4-biradical intermediates. nih.gov Other cycloaddition pathways, such as [4+4] cycloadditions, are also known for diene systems under photochemical conditions and could be explored with derivatives of this compound. wikipedia.org

Rearrangements and Ring-Opening: The cyclopropylidene moiety is prone to rearrangement, often involving carbene or carbenoid intermediates. iastate.edu These transformations can be complex, with reaction pathways sensitive to conditions and the presence of metal ions. For example, studies on related dibromocyclopropanes treated with methyllithium (B1224462) show that the rearrangement can proceed through pathways that are not entirely free-carbene based, with lithium ion association playing a crucial role. iastate.edu The high strain of the cyclopropylidene unit can also facilitate ring-opening reactions, particularly under radical or transition-metal-catalyzed conditions, to form more stable acyclic or larger ring structures. These processes are valuable for creating molecular complexity from a simple starting material. nih.gov

Advancements in Computational Prediction and Simulation

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for modern chemical research. For this compound, computational methods can provide deep insights that are difficult to obtain experimentally.

Predicting Reactivity and Strain: The strain energy of the cyclopropylidene unit is a key determinant of its reactivity. Ab initio and DFT calculations can quantify this strain. For instance, studies on the parent methylenecyclopropane (B1220202) have shown that the increased strain compared to cyclopropane (B1198618) is not just due to angle strain but also to the loss of strong C-H bonds, a factor that can be precisely analyzed computationally. acs.org DFT can also be used to predict the potential for ring-opening metathesis polymerization (ROMP) by calculating the ring strain energy (RSE), which is the primary enthalpic driving force for the polymerization of cyclic olefins. digitellinc.com

Simulating Reaction Mechanisms: DFT is a powerful tool for elucidating complex reaction mechanisms. It can be used to calculate the energy barriers for various reaction pathways, such as the ring-opening of cyclopropyl radicals, and to understand how substituents affect these barriers. researchgate.netrsc.org For gold-catalyzed ring-opening reactions of cyclopropenes, DFT calculations have successfully rationalized the observed regioselectivity by analyzing the electronic properties of the substituents and the stability of the resulting intermediates. nih.gov Similar computational studies on the transformations of this compound could predict the outcomes of new reactions, guide the design of catalysts, and explain unexpected experimental results, such as those observed in reversible Au(I)-catalyzed sigmatropic rearrangements. nih.gov

Development of New Spectroscopic Tools for In Situ Analysis

Understanding reaction mechanisms and optimizing reaction conditions requires the ability to monitor chemical transformations as they happen. The development and application of in situ spectroscopic techniques are crucial for gaining real-time insights into the chemistry of this compound.

Techniques such as in situ Fourier-transform infrared (FTIR) and NMR spectroscopy allow researchers to track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. rsc.orgresearchgate.netresearchgate.net For example, in situ IR spectroscopy can be used to monitor the progress of radical-initiated grafting reactions on surfaces by observing changes in characteristic vibrational bands, such as the disappearance of Si-H stretches. rsc.org This approach could be adapted to follow the consumption of the cyclohexanone carbonyl group and the appearance of the exocyclic double bond during a Wittig synthesis of this compound.

The investigation of reaction mechanisms in catalysis is particularly challenging due to the presence of transient species and complex reaction networks. youtube.com Advanced in situ spectroscopic methods can help identify catalyst resting states, reaction intermediates, and active sites under actual catalytic conditions. rsc.org By combining kinetic measurements with in situ spectroscopy, a more complete picture of the reaction mechanism can be constructed, facilitating the rational design of more efficient catalysts for the synthesis and transformation of this compound. youtube.com

Emerging Roles in Specialized Synthetic Applications

The unique structural and reactive properties of this compound make it an attractive building block for the synthesis of more complex and valuable molecules. The cyclopropane ring is a feature of numerous natural products with interesting biological activities, driving the development of new synthetic methods to construct this motif. marquette.edursc.orgrsc.org

This compound can serve as a precursor to bicyclo[4.1.0]heptane derivatives. This structural core is found in a range of biologically active compounds, including potential herbicides and therapeutics. nih.govresearchgate.net Synthetic methods are being developed to access these bicyclic systems, for example, through the Corey-Chaykovsky cyclopropanation of masked benzoquinones or via base-mediated sequential annulation reactions. researchgate.netresearchgate.net Gold-catalyzed asymmetric cycloisomerization of 1,6-enynes also provides an enantioselective route to functionalized bicyclo[4.1.0]heptene derivatives. rsc.org

Furthermore, the ability of activated cyclopropanes to undergo ring-expansion reactions offers a powerful strategy for the synthesis of various heterocyclic compounds, which are ubiquitous in medicinal chemistry. nih.gov By incorporating this compound into a larger molecular framework and then inducing a ring-opening or rearrangement, chemists can access novel and complex architectures that would be difficult to synthesize by other means. As our understanding of the reactivity of this compound grows, its role as a versatile intermediate in target-oriented synthesis is expected to expand significantly.

Q & A

Q. What is the most reliable synthetic route for cyclopropylidenecyclohexane in academic laboratories?

The compound is synthesized via the Wittig reaction between cyclohexanone and cyclopropyltriphenylphosphonium bromide. The protocol involves deprotonating the phosphonium salt with a strong base (e.g., n-BuLi) to generate the ylide, which reacts with cyclohexanone to form the cyclopropane-cyclohexene system. Key parameters include maintaining anhydrous conditions, controlling temperature (0°C to room temperature), and using inert gas purging to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Use a combination of ¹H/¹³C NMR spectroscopy to identify cyclopropane protons (δ 0.5–1.5 ppm, multiplet splitting) and cyclohexene protons (δ 5.0–5.5 ppm, doublet coupling). IR spectroscopy verifies the C=C stretch (1640–1680 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms the molecular formula. For validation, compare experimental data with computational predictions (e.g., density functional theory, DFT) for bond angles and electronic structure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general protocols for cyclohexane derivatives apply:

  • Work in a fume hood to minimize inhalation risks.
  • Use flame-resistant equipment due to flammability.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Follow institutional guidelines for waste disposal (e.g., halogenated waste containers if brominated byproducts exist) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield in Wittig syntheses?

Systematic optimization involves:

  • Base screening : Compare n-BuLi, KOtBu, and NaH for ylide formation efficiency.
  • Solvent effects : Test polar aprotic solvents (THF, DMF) versus non-polar solvents (toluene).
  • Stoichiometry : Adjust the molar ratio of phosphonium salt to ketone (1.2:1 recommended).
  • Kinetic monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and side reactions (e.g., alkene isomerization) .

Q. What analytical strategies resolve contradictions in thermodynamic property data (e.g., boiling point) for this compound?

Discrepancies between experimental (e.g., NIST Webbook) and computational (e.g., Joback method) data require:

  • Experimental validation : Measure vapor pressure via static or dynamic methods and compare with literature.
  • Error analysis : Identify systematic biases in computational models (e.g., underestimation of ring strain in cyclopropane).
  • Consensus building : Cross-reference with analogous compounds like cyclopentylcyclohexane, where NIST and Joback data show ±5% variance in critical temperatures .

Q. How do steric and electronic factors influence this compound’s reactivity in Diels-Alder reactions?

The cyclopropane ring introduces angle strain (60° bond angles), increasing reactivity as a dienophile. Key factors include:

  • Substituent effects : Electron-withdrawing groups on the cyclohexene moiety enhance electrophilicity.
  • Conformational analysis : Chair vs. boat cyclohexane conformers affect orbital alignment with dienes.
  • Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to quantify strain contributions .

Q. What computational methods predict the stability of this compound derivatives under oxidative conditions?

Molecular dynamics (MD) simulations combined with quantum mechanical calculations (e.g., DFT) model degradation pathways:

  • Simulate O₂ interaction with the cyclopropane ring to identify weak C–C bonds.
  • Calculate bond dissociation energies (BDEs) to prioritize labile positions.
  • Validate predictions against experimental TGA/DSC data for thermal stability .

Methodological Resources

  • Synthetic protocols : Reference Wittig reaction optimization from advanced organic chemistry texts .
  • Spectroscopic databases : Use NIST Webbook and PubChem for IR/NMR reference spectra .
  • Safety guidelines : Adopt cyclohexane-derivative protocols for hazard mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.